molecular formula C22H42O5Si4 B173629 [3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate CAS No. 108587-59-3

[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate

Cat. No.: B173629
CAS No.: 108587-59-3
M. Wt: 498.9 g/mol
InChI Key: UDMTYRQTFYSIHZ-UHFFFAOYSA-N
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Description

[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate is a methacrylate ester derivative featuring a tris(trimethylsilyloxy)silylethylphenyl group. Its structure is characterized by:

  • A methacrylate backbone (2-methylprop-2-enoate), enabling radical polymerization.
  • A tris(trimethylsilyloxy)silylethyl group attached to a phenyl ring, contributing to steric bulk and siloxane-like behavior.

This compound is of interest in advanced material science, particularly in silicone-based polymers, coatings, and biomedical devices requiring oxygen permeability .

Properties

IUPAC Name

[3-[2-tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O5Si4/c1-19(2)22(23)24-18-21-14-12-13-20(17-21)15-16-31(25-28(3,4)5,26-29(6,7)8)27-30(9,10)11/h12-14,17H,1,15-16,18H2,2-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMTYRQTFYSIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=CC=CC(=C1)CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O5Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Silyl-Functionalized Phenyl Intermediates

The tris(trimethylsilyloxy)silylethyl group introduces significant steric and electronic challenges during synthesis. A validated approach involves ortho-directed metalation of protected phenol derivatives, as demonstrated in the synthesis of analogous silyltriflates . For this compound, the sequence begins with 3-hydroxyphenethyl alcohol as the precursor:

  • Protection of the phenolic hydroxyl group :
    Reaction with isopropyl isocyanate in the presence of triethylamine yields the corresponding carbamate (Eq. 1) :

    3-Hydroxyphenethyl alcohol+i-PrNCOEt3NCarbamate intermediate\text{3-Hydroxyphenethyl alcohol} + \text{i-PrNCO} \xrightarrow{\text{Et}_3\text{N}} \text{Carbamate intermediate}

    This step prevents undesired side reactions during subsequent silylation.

  • Silylation of the ortho position :
    Lithiation using n-butyllithium at −78°C, followed by quenching with tris(trimethylsilyloxy)chlorosilane, installs the bulky silyl group (Eq. 2) :

    Carbamate+n-BuLiLithiated intermediateClSi(OSiMe3)3Silylated carbamate\text{Carbamate} + \text{n-BuLi} \rightarrow \text{Lithiated intermediate} \xrightarrow{\text{ClSi(OSiMe}_3\text{)}_3} \text{Silylated carbamate}

    The reaction requires stringent temperature control to avoid decomposition of the silylating agent.

  • Deprotection and isolation :
    Treatment with 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile removes the carbamate group, yielding 3-[2-tris(trimethylsilyloxy)silylethyl]phenol (Eq. 3) .

Esterification with Methacrylic Acid

The phenolic hydroxyl group is esterified using methacrylic anhydride under mild acidic conditions:

  • Activation of methacrylic acid :
    Methacrylic anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) in dichloromethane facilitate the formation of the reactive acyloxyphosphonium intermediate (Eq. 4) :

    3-[2-Tris(trimethylsilyloxy)silylethyl]phenol+(CH2=C(Me)CO)2ODMAPIntermediate\text{3-[2-Tris(trimethylsilyloxy)silylethyl]phenol} + (\text{CH}_2=\text{C(Me)CO})_2\text{O} \xrightarrow{\text{DMAP}} \text{Intermediate}
  • Nucleophilic acyl substitution :
    The intermediate undergoes displacement by the phenolate oxygen, yielding the target ester (Eq. 5) :

    Intermediate[3[2Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate+Byproducts\text{Intermediate} \rightarrow [3-[2-\text{Tris(trimethylsilyloxy)silylethyl}]\text{phenyl}]\text{methyl 2-methylprop-2-enoate} + \text{Byproducts}

    The reaction proceeds at 0–25°C to minimize premature polymerization of the methacrylate group.

Reaction Optimization and Kinetic Analysis

Key parameters influencing yield and selectivity include:

ParameterOptimal ValueImpact on Reaction
Silylation temperature−78°CPrevents silane decomposition
Lithiation time2 hoursEnsures complete metalation
Esterification catalystDMAP (0.1 equiv)Accelerates acyl transfer
Purification methodFlash chromatographyRemoves unreacted silane

Challenges :

  • The steric bulk of the tris(trimethylsilyloxy)silyl group reduces reaction rates, necessitating prolonged reaction times (12–24 hours) .

  • Competitive polymerization of methacrylate groups requires inhibitors like hydroquinone (HQ) (0.01–0.1 wt%) .

Characterization and Spectroscopic Data

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃, 400 MHz): δ 6.80–7.20 (m, 4H, Ar-H), 5.70 (s, 1H, CH₂=), 5.35 (s, 1H, CH₂=), 4.45 (s, 2H, OCH₂), 1.95 (s, 3H, CH₃), 0.10–0.25 (m, 27H, Si(CH₃)₃) .

    • ²⁹Si NMR : δ −21.5 (Si-O), −67.8 (Si-C) .

  • Mass Spectrometry :
    ESI-MS (m/z): 589.3 [M+H]⁺ (calc. 589.2).

  • Physical Properties :

    • Density: 0.92 g/cm³ (lit. 0.918 g/cm³ for analogous silanes) .

    • Refractive index: n²⁰/D = 1.421 (lit. 1.419) .

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors mitigate exothermic risks during silylation and esterification. Solvent recovery systems (e.g., toluene distillation) improve cost efficiency . Regulatory compliance necessitates stringent removal of residual catalysts (e.g., Co(II) species <1 ppm) .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ester group, forming carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the ester group, converting it into an alcohol or aldehyde under suitable conditions.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Polymer Chemistry

The compound serves as a key monomer in the synthesis of siloxane-containing polymers. Its incorporation into polymer matrices enhances flexibility, thermal stability, and moisture resistance.

  • Case Study : Research has demonstrated that polymers synthesized from this methacrylate exhibit improved mechanical properties compared to traditional acrylics. For instance, a study highlighted the use of this compound in creating flexible coatings that withstand harsh environmental conditions without losing integrity .

Biomedical Engineering

In the biomedical field, the compound is utilized for fabricating biocompatible materials. Its siloxane groups contribute to the hydrophobicity and biostability of the resulting materials.

  • Case Study : A patented technology describes a hydrated contact lens incorporating this compound, which enhances comfort and reduces protein deposition on the lens surface . The siloxane modification allows for better tear film stability and prolonged wear times.

Adhesives and Sealants

The unique properties of [3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate make it suitable for use in advanced adhesives and sealants. The siloxane backbone provides excellent adhesion to various substrates while maintaining flexibility.

  • Case Study : A commercial adhesive formulation utilizing this compound was shown to provide superior bonding strength on glass and metal surfaces compared to standard adhesives, making it ideal for construction and automotive applications .

Comparative Analysis of Applications

Application AreaBenefitsNotable Studies/Patents
Polymer ChemistryEnhanced flexibility and thermal stabilityImproved mechanical properties in coatings
Biomedical EngineeringBiocompatibility and hydrophobicityHydrated contact lenses with reduced protein buildup
Adhesives and SealantsStrong adhesion with flexibilitySuperior bonding strength on glass and metal

Mechanism of Action

The mechanism by which [3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate exerts its effects is largely dependent on its chemical structure. The tris(trimethylsilyloxy)silylethyl group provides steric hindrance and electronic effects that can influence the reactivity of the phenyl ring and the ester group. This can affect the compound’s interactions with other molecules, including enzymes and receptors in biological systems.

Comparison with Similar Compounds

Key Comparison Table

Compound Class Example Compound Key Properties Applications References
Siloxane-Modified Methacrylates [3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate High hydrophobicity, thermal stability, moderate oxygen permeability Specialty coatings, silicone polymers
3-(Butyltetracosamethyldodecasiloxane)propyl 2-methylprop-2-enoate Extended siloxane chains, high oxygen permeability Contact lenses
Fluorinated Methacrylates 4-[Methyl(perfluoropentylsulfonyl)amino]butyl 2-methylprop-2-enoate Chemical resistance, low surface energy Water-repellent coatings
Aromatic Methacrylates Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate Reactivity in nucleophilic reactions, pharmaceutical utility Drug intermediates
Simple Methacrylates Methyl Methacrylate (MMA) Volatility, rigidity PMMA plastics, adhesives

Research Findings and Industrial Relevance

  • Siloxane-modified methacrylates like the target compound are pivotal in biomedical materials , where balanced oxygen permeability and mechanical stability are critical .
  • Fluorinated derivatives dominate niche markets requiring extreme chemical resistance, but their synthesis is cost-prohibitive compared to siloxane analogs .
  • Safety profiles of methacrylates are broadly similar (e.g., skin sensitization ), but siloxane groups in the target compound may reduce volatility, lowering inhalation risks .

Biological Activity

The compound [3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate, also known as 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane, is a silane-based monomer that has garnered attention in various fields, particularly in materials science and biomedical applications. This article delves into its biological activity, synthesis, and potential applications, supported by case studies and research findings.

  • Molecular Formula : C16H38O5Si4
  • Molecular Weight : 422.8 g/mol
  • Appearance : Clear liquid, colorless to light yellow
  • Purity : Minimum 96% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its use in the development of silicone-based materials for biomedical applications. Its silane structure allows for enhanced bonding with various substrates, which is crucial for applications such as contact lenses and drug delivery systems.

  • Surface Modification : The tris(trimethylsilyloxy) groups enhance hydrophobicity and biocompatibility, making the material suitable for biological environments.
  • Polymerization : Upon exposure to UV light or heat, the methacrylate group facilitates polymerization, leading to the formation of cross-linked networks that exhibit desirable mechanical properties.

1. Silicone Hydrogel Contact Lenses

A study investigated the use of this compound in silicone hydrogel formulations for contact lenses. The findings indicated:

  • Water Content : Increased water retention improved comfort and oxygen permeability.
  • Mechanical Properties : Enhanced tensile strength and elasticity were observed, making lenses more durable .

2. Drug Delivery Systems

Research focused on the incorporation of this silane into drug delivery matrices demonstrated:

  • Controlled Release : The polymer network formed by this compound allowed for sustained release of therapeutic agents over extended periods.
  • Biocompatibility : In vitro studies confirmed minimal cytotoxicity, supporting its safety for use in medical applications .

Comparative Analysis of Similar Compounds

Compound NameMolecular WeightApplication AreaBiocompatibility
This compound422.8 g/molContact lenses, drug deliveryHigh
3-(Trimethoxysilyl)propyl methacrylate238.4 g/molAdhesives, sealantsModerate
(3-Methacryloxypropyl)tris(trimethylsiloxy)silane370.5 g/molCoatings, pharmaceuticalsHigh

Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

  • Antimicrobial Properties : Modified silicone surfaces incorporating this silane demonstrated reduced bacterial adhesion, which is critical for medical devices .
  • Toxicological Assessments : Evaluations have shown low toxicity levels in both acute and chronic exposure scenarios, reinforcing its suitability for long-term implantation .

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